5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
5-nitro-4-N-(2-phenylethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c13-11-10(17(18)19)12(16-8-15-11)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARGSJQSRUOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives followed by the introduction of the phenylethyl group. One common method involves the reaction of 5-nitropyrimidine-4,6-diamine with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Nitroso Derivatives: Formed by the oxidation of the nitro group.
Substituted Pyrimidines: Formed by the substitution of the phenylethyl group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyrimidine derivatives have been shown to inhibit bacterial growth effectively. In studies involving related compounds, some demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Activity (mg/mL) |
|---|---|---|
| 5-Nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine | Staphylococcus aureus | 10 |
| Similar Pyrimidine Derivative | Escherichia coli | 5 |
Anticancer Potential
The structure of this compound suggests potential anticancer properties. Pyrimidines are known for their role in inhibiting key enzymes involved in cancer cell proliferation. Studies have indicated that derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Case Study:
In one study, a series of pyrimidine derivatives were synthesized and screened for anticancer activity against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects at low concentrations, suggesting that this compound could be further explored for its anticancer potential .
Antiparasitic Activity
Pyrimidines have also been investigated for their antiparasitic properties. Research indicates that compounds targeting the folate biosynthesis pathway can be effective against parasitic infections such as Human African trypanosomiasis. The binding interactions observed in crystallographic studies suggest that modifications to the pyrimidine structure could enhance efficacy against specific parasitic targets .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions where various reagents and conditions are applied to achieve the desired purity and yield. The reaction conditions—such as temperature and solvent—play a critical role in determining the final product's characteristics .
Table 2: Synthesis Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Initial Reaction | Phenylethylamine + Nitro compound | Heat at 60°C for 3 hours |
| Purification | Ethanol | Recrystallization |
Mechanism of Action
The mechanism of action of 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The phenylethyl group may enhance the compound’s binding affinity to its targets, increasing its potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine with structurally related pyrimidine-4,6-diamine derivatives, focusing on substituent effects, synthetic yields, melting points, and computational insights.
Key Comparisons:
Substituent Effects on Synthesis :
- Phenethyl vs. Benzyl : Bis-phenethyl derivatives (e.g., 5h) exhibit lower yields (30%) compared to benzyl-substituted analogs (e.g., 5f: 95% yield) . This may reflect steric challenges during nucleophilic substitution or reduced solubility of phenethyl groups in reaction media.
- Halogen Influence : Chloro- and bromo-substituted benzyl derivatives (5f, 5g) show high yields (>90%) and elevated melting points (>150°C), likely due to enhanced crystallinity from halogen-mediated intermolecular interactions .
Physicochemical Properties: Melting Points: Aliphatic substituents (e.g., ethyl in 5k) result in lower melting points (84–86°C), whereas aromatic substituents (e.g., benzyl in 5f) increase melting points significantly . The phenethyl group in the target compound may confer intermediate properties, depending on substitution symmetry.
Computational Insights: Reactivity Trends: Gaussian16-based calculations on similar pyrimidine derivatives suggest that electron-withdrawing substituents (e.g., nitro groups) stabilize transition states during aminolysis, facilitating higher synthetic yields . The phenethyl group’s electron-donating nature may slightly counteract this effect.
Biological Activity
5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine is an organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with a nitro group at the 5-position and a phenylethyl group at the N-position. Its molecular formula is . The presence of these functional groups contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further development as an antimicrobial agent. In vitro studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may share similar efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer activities . Studies have demonstrated that pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds structurally related to this compound have shown significant inhibitory effects on thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit signaling pathways associated with immune responses by targeting specific enzymes .
- Nucleic Acid Interaction : Its ability to bind to nucleic acids suggests potential applications in targeting DNA/RNA processes, which is critical for both antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, this compound was evaluated for its effects on cancer cell lines. The compound exhibited significant cytotoxic effects on A431 vulvar epidermal carcinoma cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Standard Drug (e.g., Cisplatin) | IC50 (µM) |
|---|---|---|---|
| A431 | 15 | Cisplatin | 10 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and nitration reactions. For example, substituting pyrimidine precursors with 2-phenylethylamine under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) yields intermediates, followed by nitration using HNO₃/H₂SO₄. Reaction time, solvent choice, and stoichiometry critically affect purity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Data Example : Derivatives with electron-withdrawing substituents (e.g., chloro, bromo) show yields >90%, while bulky groups (e.g., isobutyl) reduce yields to ~83% due to steric hindrance .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). Nitro groups deshield adjacent carbons (δ 140–160 ppm).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 322.32 for C₁₆H₁₄N₆O₂) via ESI-MS .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Use MTT assays for cytotoxicity profiling (IC₅₀ values) on cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally similar pyrimidine derivatives, such as N-(2-fluorophenyl) analogs, to identify substituent-dependent activity trends .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of nitro-group participation in biological interactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting the nitro group’s electron-withdrawing effects. Molecular docking (AutoDock Vina) can predict binding affinities to targets like DNA topoisomerase II. Solvent effects (e.g., implicit water models) refine free-energy landscapes .
- Case Study : Pyrimidine derivatives with nitro groups show enhanced binding to ATP pockets due to dipole interactions, as seen in kinase inhibition studies .
Q. How do structural modifications at the N-(2-phenylethyl) position influence bioactivity and pharmacokinetics?
- Methodological Answer : Synthesize analogs with substituted phenyl rings (e.g., para-fluoro, ortho-chloro) and evaluate lipophilicity (logP via shake-flask method). Assess metabolic stability using liver microsomes (e.g., t₁/₂ in human hepatocytes). Correlate substituent electronegativity with CYP450 inhibition potential .
- Data Contradiction : Fluorinated analogs exhibit higher membrane permeability but lower aqueous solubility, creating a trade-off in bioavailability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy.
Meta-Analysis : Compare datasets across studies using tools like RevMan, adjusting for batch effects or solvent artifacts (e.g., DMSO toxicity above 0.1%) .
Experimental Design and Data Analysis
Q. How to design a factorial experiment to optimize synthesis parameters?
- Methodological Answer : Apply a 2³ factorial design varying temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), and catalyst (pyridine vs. triethylamine). Measure responses (yield, purity) and analyze via ANOVA. Response surface methodology (RSM) identifies optimal conditions .
- Example : A study on similar pyrimidines found acetonitrile at 80°C with triethylamine increased yield by 22% compared to DMF .
Q. What crystallographic techniques validate molecular conformation and intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
